molecular formula C15H16N2O4 B5716484 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione

5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione

Cat. No. B5716484
M. Wt: 288.30 g/mol
InChI Key: JRDHRKMHYCEFHH-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione, also known as AEIH, is a chemical compound with potential therapeutic applications. It belongs to the class of imidazolidinedione derivatives and has been studied extensively for its biological activities.

Mechanism of Action

The mechanism of action of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It also activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has also been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. It has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has some limitations for lab experiments. It is relatively unstable in solution and can degrade over time. It also has limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione. One area of research is the development of more stable and soluble analogs of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione that can be used in a wider range of assays. Another area of research is the investigation of the mechanism of action of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione and its potential targets. The use of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione in combination with other drugs or therapies is also an area of interest. Finally, the clinical development of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione for the treatment of cancer, diabetes, and neurodegenerative diseases is a promising avenue for future research.

Synthesis Methods

5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione can be synthesized through a multi-step process that involves the reaction of 3-allyl-5-ethoxy-4-hydroxybenzaldehyde with urea and acetic anhydride. The resulting intermediate is then treated with sodium hydroxide to yield the final product, 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has been studied for its potential therapeutic applications in various fields, including cancer, diabetes, and neurodegenerative diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has also been studied for its neuroprotective effects and its ability to improve cognitive function.

properties

IUPAC Name

(5E)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-5-10-6-9(8-12(13(10)18)21-4-2)7-11-14(19)17-15(20)16-11/h3,6-8,18H,1,4-5H2,2H3,(H2,16,17,19,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDHRKMHYCEFHH-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.